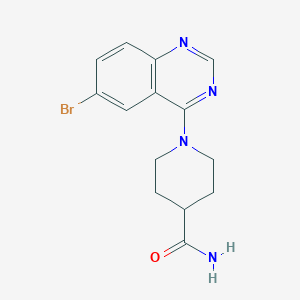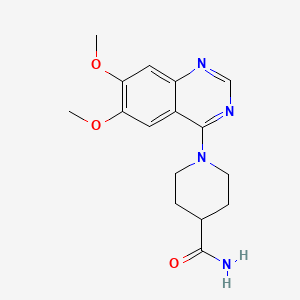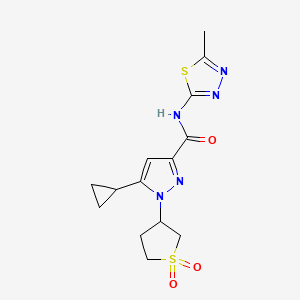![molecular formula C23H17N5OS B6512691 N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide CAS No. 1798045-97-2](/img/structure/B6512691.png)
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of nitrogen in the pyridine and pyrimidine rings, as well as in the amide group, suggests that this compound could act as a ligand, forming coordination complexes with metals .科学研究应用
4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in targeting a variety of diseases, including cancer, inflammation, and microbial infections. It has also been found to be effective in inhibiting the growth of various types of bacteria and fungi. Additionally, this molecule has been studied for its potential use as an anti-oxidant and anti-aging agent.
作用机制
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
For instance, Imatinib, a compound with a somewhat similar structure, inhibits the activity of tyrosine kinases . It binds to the inactive form of the kinase, preventing it from participating in the signal transduction process .
Biochemical Pathways
Tyrosine kinases are involved in various signaling pathways, including those regulating cell growth, differentiation, and survival .
Pharmacokinetics
A related compound was found to be rapidly absorbed with a median time to maximum plasma concentration of 2 hours in a fasted state, with modest accumulation after multiple dosing and low urinary recovery .
实验室实验的优点和局限性
The advantages of using 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, this molecule has been found to be relatively stable and non-toxic, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using this molecule in laboratory experiments, such as the fact that it is not very water soluble, which can make it difficult to dissolve in certain solutions. Additionally, the exact mechanism of action of this molecule is not yet fully understood, which can make it difficult to predict its effects in certain situations.
未来方向
There are several potential future directions for the study of 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide. These include further research into its mechanism of action and potential therapeutic applications, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further studies could be conducted to explore the molecule’s potential as an anti-oxidant, anti-aging agent, and anti-microbial agent. Finally, further research could be conducted to explore the potential of this molecule as a drug candidate for the treatment of various diseases.
合成方法
The synthesis of 4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl-N-indole-6-carboxamide has been reported in several scientific studies. The most common method involves the reaction of a pyridine derivative with a thiazole derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is followed by the addition of an indole derivative. The reaction is then quenched with an acid, such as hydrochloric acid, and the resulting product is isolated and purified.
属性
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-22(17-4-3-16-9-11-25-20(16)12-17)26-18-7-5-15(6-8-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCEGKWWXAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512612.png)
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6512623.png)

![N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6512634.png)
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6512640.png)
![2-[4-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6512647.png)


![methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6512672.png)

![6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6512687.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)
![4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B6512705.png)
![1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B6512712.png)